[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine
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Overview
Description
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with an iodine atom at the para position and an N-(2-methylpropyl) substituent. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine can be achieved through several methods. One common approach involves the iodination of benzenesulfonamide derivatives. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the para position of the benzene ring.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It participates in coupling reactions such as Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Used for iodination and oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Palladium Catalysts: Utilized in coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted benzenesulfonamides with different functional groups .
Scientific Research Applications
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, affecting their function. The iodine atom and N-(2-methylpropyl) substituent may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-(2-iodo-2-phenylethyl)-4-methyl-
- Benzenesulfonamide, N-ethyl-4-methyl-
Uniqueness
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the para position and the N-(2-methylpropyl) substituent differentiates it from other benzenesulfonamide derivatives .
Properties
Molecular Formula |
C10H14INO2S |
---|---|
Molecular Weight |
339.20 g/mol |
IUPAC Name |
4-iodo-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14INO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
HDXNCEZWFZUKMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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